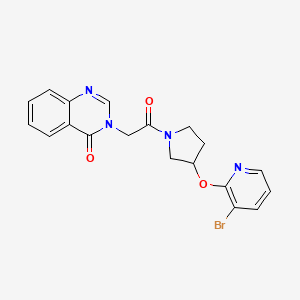
3-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a heterocyclic organic molecule with a broad range of potential applications. Its complex structure consists of quinazoline and pyridine derivatives, making it a valuable entity for medicinal chemistry and synthetic research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step procedures starting from basic quinazoline and pyridine precursors:
The bromopyridine component is then introduced through a nucleophilic substitution reaction involving bromine and pyridine.
Industrial Production Methods: While laboratory-scale synthesis is well-documented, scaling up to industrial production requires optimized conditions to ensure high yield and purity. This often involves advanced techniques like flow chemistry and continuous processing, allowing for controlled reaction environments and efficient production.
Types of Reactions
Oxidation: Can be oxidized using agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction can be performed using lithium aluminum hydride, yielding various reduced derivatives.
Substitution: Nucleophilic substitution reactions with various nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles such as amines and thiols
Major Products
Oxidation typically yields N-oxide derivatives.
Reduction results in secondary amine derivatives.
Substitution reactions can yield a variety of functionalized pyrrolidine and quinazoline derivatives.
科学的研究の応用
This compound has several research applications:
Chemistry: Utilized as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Potential therapeutic agent in cancer treatment due to its antiproliferative properties.
Industry: Used in the development of novel materials with specific electronic or optical properties.
作用機序
The compound exerts its effects through various mechanisms:
Molecular Targets: Binds to specific proteins or enzymes, potentially inhibiting their activity.
Pathways Involved: May interfere with signal transduction pathways or DNA replication processes, leading to its antiproliferative effects.
類似化合物との比較
Similar compounds include other quinazoline and pyridine derivatives:
Quinazoline-4(3H)-one: : Shares the core structure but lacks the bromopyridinyl and pyrrolidinyl substitutions.
3-bromopyridine: : Contains the bromopyridinyl group but without the quinazoline scaffold.
Pyrrolidine derivatives: : Featuring the pyrrolidine ring with different substitutions.
Uniqueness: : The compound's unique combination of quinazoline, bromopyridinyl, and pyrrolidinyl groups makes it distinct, offering a specific set of chemical reactivities and potential biological activities.
Feel free to ask more or clarify anything else!
特性
IUPAC Name |
3-[2-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O3/c20-15-5-3-8-21-18(15)27-13-7-9-23(10-13)17(25)11-24-12-22-16-6-2-1-4-14(16)19(24)26/h1-6,8,12-13H,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSUUFQXMDLZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













